ethyl 5-bromo-7-nitro-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-bromo-7-nitro-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-7-nitro-1-benzofuran-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde.
Formation of Benzofuran Ring: The starting material is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-7-nitro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzofuran ring, to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Substitution: Various substituted benzofuran derivatives.
Reduction: Amino-substituted benzofuran derivatives.
Oxidation: Oxidized benzofuran derivatives.
Scientific Research Applications
Ethyl 5-bromo-7-nitro-1-benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-bromo-7-nitro-1-benzofuran-2-carboxylate is not fully understood. its biological activities are likely due to its ability to interact with various molecular targets and pathways. The nitro and bromine groups may play a role in its reactivity and interaction with biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Ethyl 5-bromo-7-nitro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Ethyl 5-nitrobenzofuran-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activities.
Ethyl 5-bromo-1-benzofuran-2-carboxylate:
Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and biological effects.
Properties
CAS No. |
1221448-66-3 |
---|---|
Molecular Formula |
C11H8BrNO5 |
Molecular Weight |
314.1 |
Purity |
95 |
Origin of Product |
United States |
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